2-Amino-4-chloropyridine physical and chemical properties
2-Amino-4-chloropyridine physical and chemical properties
An In-depth Technical Guide to 2-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Amino-4-chloropyridine (CAS No: 19798-80-2). This versatile pyridine (B92270) derivative is a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2][3]
Core Physical and Chemical Properties
2-Amino-4-chloropyridine is a white to light yellow or light brown crystalline solid.[1][4][5][6] Its core properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [1][4][7][8][9] |
| Molecular Weight | 128.56 g/mol | [1][4][7][8][9] |
| CAS Number | 19798-80-2 | [1][4][7] |
| Melting Point | 126-134 °C | [1][5][7] |
| Boiling Point | 240.8 ± 20.0 °C (Predicted) | [7][8][10] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, and Dichloromethane.[4][7][10][11][12] Low solubility in water (approx. 3.2 g/L).[4] | [4][7][10][11][12] |
| pKa | 5.72 ± 0.11 (Predicted) | [7][11] |
| Appearance | White to light brown crystalline powder. | [1][2][13] |
| Purity | ≥ 97% (GC), ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | Store at 0 - 8 °C or room temperature in a dark, dry, and sealed environment. | [1][2][7][8][10] |
| UV max | 294 nm (in CHCl₃) | [7][10][13] |
Spectral Data:
-
Infrared (IR) Spectrum: Conforms to standard.[5] Spectral data is available on PubChem.[9]
-
Nuclear Magnetic Resonance (NMR) Spectrum: ¹H NMR and ¹³C NMR spectral data are available for this compound.[14][15]
-
Mass Spectrometry (MS): m/z values of 128 (100.0%) and 130 (32.0%) are characteristic.[4]
Experimental Protocols: Synthesis of 2-Amino-4-chloropyridine
Several methods for the synthesis of 2-Amino-4-chloropyridine have been reported. Below are detailed protocols for two common approaches.
Synthesis from 4-chloropyridine-2-methyl formate (B1220265)
This route involves hydrazinolysis followed by diazotization and rearrangement, and is noted for its simple process and high yield.[16]
Step 1: Synthesis of 4-chloropyridine-2-methyl hydrazine (B178648)
-
In a 250 mL three-neck flask, add 17.2 g (100 mmol) of 4-chloropyridine-2-methyl formate and 100 mL of methanol. Stir until dissolved.[16]
-
Slowly add 30 mL of hydrazine hydrate (B1144303) under an ice-water bath.[16]
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction using TLC until no starting material is observed.[16]
-
Filter the reaction mixture and dry the filter cake to obtain the yellow solid product.[16]
Step 2: Synthesis of 4-chloropyridine-2-methyl diazonium
-
In a 250 mL three-neck flask, add 17.2 g (100 mmol) of the product from Step 1 and 100 mL of hydrochloric acid. Stir to dissolve.[16]
-
While cooling in an ice bath, slowly add 8.3 g (120 mmol) of sodium nitrite.[16]
Step 3: Synthesis of 2-Amino-4-chloropyridine
-
In a 250 mL three-neck flask, add 100 mL of a 30% acetic acid aqueous solution.[16]
-
Add the wet product from Step 2 to the flask.[16]
-
Reflux the reaction for 3 hours. Monitor by TLC to confirm the absence of starting material.[16]
-
Cool the reaction in an ice-water bath and adjust the pH to 10 with a saturated sodium carbonate solution.[16]
-
Extract the organic layer with ethyl acetate (B1210297) (3 x 500 mL).[16]
-
Dry the combined organic layers with anhydrous sodium sulfate (B86663) and evaporate under reduced pressure to yield the final product as a yellow solid.[16]
Synthesis from 2-Pyridine Carboxylic Acid
This method involves esterification, chlorination, amidation, and subsequent Hofmann degradation.[16] Another variation proceeds via a Hofmann amide degradation reaction of 4-chloropyridine-2-amide.[16] A similar synthesis involves the reaction of 4-chloropyridine-2-amide with calcium hypochlorite.[17]
Visualized Workflows and Relationships
Synthesis Workflow Diagram
Caption: Synthesis of 2-Amino-4-chloropyridine.
Applications and Derivatives Pathway
Caption: Key application areas for 2-Amino-4-chloropyridine.
Reactivity and Applications in Drug Development
2-Amino-4-chloropyridine is a valuable precursor for synthesizing more complex molecules due to its reactive sites. The amino and chloro groups on the pyridine ring allow for a variety of chemical transformations.[1][2]
Key Applications:
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] It is also used in the development of tyrosine kinase inhibitors, P13K inhibitors, and aldosterone (B195564) synthase inhibitors.[4][16] Furthermore, it serves as a building block for anti-cancer and anti-inflammatory medications.[1][2][4]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides.[1][2][4]
-
Material Science: It plays a role in the development of advanced materials like polymers and coatings.[1]
-
Research Applications: In biochemical research, it is used in studies related to enzyme inhibition and receptor binding.[1][2] It also has applications in analytical chemistry for the detection of calcium ions.[8]
Chemical Reactivity:
-
It serves as a precursor for the synthesis of various polychlorinated 2-aminopyridines, such as 2-amino-4,5-dichloropyridine, 2-amino-3,4-dichloropyridine, and 2-amino-3,4,5-trichloropyridine.[7][10][18]
-
It can be used to prepare 4-fluoro-2-aminopyridine through a halogen exchange reaction.[16]
Safety and Handling
2-Amino-4-chloropyridine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][19]
GHS Hazard Statements:
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Wash hands thoroughly after handling.[19]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[19]
This product is intended for research use only by qualified personnel trained in laboratory procedures.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. 2-Amino-4-chloropyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Amino-4-chloropyridine CAS#: 19798-80-2 [m.chemicalbook.com]
- 8. 2-Amino-4-chloropyridine | 19798-80-2 | FA15644 [biosynth.com]
- 9. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-chloropyridine | 19798-80-2 [chemicalbook.com]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. cdn.usbio.net [cdn.usbio.net]
- 13. 2 Amino 4 Chloropyridine Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 14. 2-Amino-4-chloropyridine(19798-80-2) 1H NMR spectrum [chemicalbook.com]
- 15. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. sincerechemical.com [sincerechemical.com]
- 18. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 19. 2-Amino-4-chloropyridine 19798-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
